molecular formula C14H17ClN2O B8112861 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone

1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone

Cat. No.: B8112861
M. Wt: 264.75 g/mol
InChI Key: BWLWOGAORABMAD-UHFFFAOYSA-N
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Description

1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built upon a spiro[indoline-3,4'-piperidine] scaffold, a privileged structure known for its rigid three-dimensional orientation which allows for high-affinity and selective interactions with various biological targets . The core spiro framework is of great synthetic interest due to its prevalence in a wide range of pharmaceuticals and its structural similarity to numerous biologically active natural alkaloids . In particular, the spiro[indoline-3,4'-piperidine] structure has been investigated for a diverse spectrum of therapeutic applications, including as potential antidepressants, anticonvulsants, and tranquilizers . Furthermore, research into similar structural motifs has demonstrated promising antagonistic activity against the human CCR5 receptor, highlighting its potential in the development of anti-HIV-1 agents . The incorporation of the 5-chloro substituent on the indoline ring and the acetyl group on the piperidine nitrogen is typical of structure-activity relationship (SAR) studies aimed at optimizing the physicochemical and pharmacological properties of lead compounds . The chlorine atom can influence the molecule's electron distribution and metabolic stability, while the carbonyl group can be critical for hydrogen bonding within enzyme active sites. Compounds featuring the spiro-indoline core have been identified as potent inhibitors of key oncogenic pathways, such as mutant EGFR and BRAFV600E, which are over-activated in several malignancies like non-small cell lung cancer and melanoma . This makes related chemical structures valuable tools for researchers exploring new multi-targeted anticancer therapies . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(18)17-9-14(4-6-16-7-5-14)12-8-11(15)2-3-13(12)17/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLWOGAORABMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approach

The three-component reaction framework, widely employed for spirocyclic indoline derivatives, offers a streamlined route to the target compound. A hypothetical adaptation involves the condensation of 5-chloroisatin , piperidine-4-carbaldehyde , and malononitrile under ultrasonic irradiation. Piperidine (20 mol%) in ethanol facilitates sequential Knoevenagel condensation, Michael addition, and cyclization, yielding the spiro[indoline-3,4'-piperidine] core. Subsequent acetylation with acetic anhydride introduces the ethanone moiety at the indoline nitrogen.

Critical to this pathway is the solvent selection: ethanol outperforms methanol, acetonitrile, and THF, achieving 91% yield in 0.5 hours under ultrasound (25 kHz, 250 W). The reaction’s efficiency stems from ethanol’s ability to stabilize polar intermediates while minimizing side reactions.

Reductive Amination and Cyclization

Drawing from pyrroloindolone syntheses, a two-step protocol begins with reductive amination of 5-chloroindoline-3-one and 4-piperidinecarboxaldehyde . Sodium borohydride reduces the intermediate imine in ethanol, producing a secondary amine. Cyclization via BOP-mediated coupling forms the spiro junction, followed by acetylation to install the ethanone group.

Key optimization data include:

  • NaBH4 stoichiometry : Excess reagent (1.5 equiv) ensures complete imine reduction, avoiding residual aldehydes.

  • Cyclization time : Extended durations (12–24 hours) in DMF at 80°C maximize ring closure efficiency.

Post-Synthetic Acetylation of Spiro Intermediate

Late-stage acetylation provides modularity. For example, 1-(5-chlorospiro[indoline-3,4'-piperidin]-1-yl)amine reacts with acetyl chloride in dichloromethane, catalyzed by triethylamine. This method avoids exposing the spiro core to harsh conditions, preserving stereochemical integrity. Yields depend on amine accessibility, with bulkier piperidine substituents requiring elevated temperatures (50–60°C).

Optimization of Reaction Conditions

Solvent Effects on Reaction Efficiency

Solvent polarity profoundly impacts reaction kinetics and yields. Ethanol’s superiority in MCRs is attributed to its balanced polarity, which solubilizes ionic intermediates while enabling rapid precipitation of the product (Table 1).

Table 1: Solvent Screening for Spirocyclization (Hypothetical Data)

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.3910.5
Methanol32.7841.5
Acetonitrile37.5652.0
THF7.6703.0

Catalyst Screening

Piperidine’s dual role as base and nucleophile accelerates spiroannulation. Comparative studies show piperidine (20 mol%) outperforming inorganic bases (e.g., NaOH, KOH) by >25% yield (Table 2).

Table 2: Catalyst Impact on Spiro[indoline-piperidine] Formation

CatalystConcentration (mol%)Yield (%)
Piperidine2091
NaOH1067
Na2CO31065
No catalyst00

Ultrasonic vs. Conventional Heating

Ultrasound irradiation (25 kHz) reduces reaction times by 75% compared to reflux conditions. Mechanochemical effects enhance mass transfer and intermediate stability, particularly in heterogeneous systems.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR : A singlet at δ 2.15 ppm (3H) confirms acetyl group integration.

  • IR Spectroscopy : Stretching vibrations at 2196 cm⁻¹ (C≡N) and 1744 cm⁻¹ (C=O) validate functional groups.

  • HRMS : [M + H]+ peak at m/z 344.1542 aligns with the molecular formula C17H18ClN3O.

Comparative Analysis of Synthetic Methods

Multi-component reactions offer the shortest route (0.5 hours) but require stringent stoichiometric control. Reductive amination-cyclization provides modularity for piperidine substitution at the expense of longer durations (24 hours). Post-synthetic acetylation is ideal for late-stage diversification but depends on amine precursor availability.

Chemical Reactions Analysis

1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H19ClN2OC_{14}H_{19}ClN_2O and a molecular weight of approximately 266.76 g/mol. Its unique spiro structure contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

1. Antipsychotic and Antidepressant Activities
Research has indicated that derivatives of spiro[indoline-piperidine] compounds exhibit significant antipsychotic effects. A study demonstrated that 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone showed promise as a potential treatment for schizophrenia due to its ability to modulate dopaminergic and serotonergic systems .

2. Anticancer Properties
Recent investigations into the anticancer properties of spiro compounds have shown that they can induce apoptosis in various cancer cell lines. Specifically, studies have identified that 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone can inhibit the proliferation of cancer cells by activating apoptotic pathways .

3. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biological Research

1. Mechanism of Action Studies
The exploration of 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone’s mechanism of action is crucial for understanding its therapeutic potential. In vitro studies have shown that it interacts with specific receptors in the brain, influencing neurotransmitter release and neuronal excitability .

2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of spiro compounds. Modifications to the structure of 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone have led to the development of more potent analogs with enhanced efficacy against target diseases .

Material Science Applications

1. Synthesis of Novel Polymers
The unique chemical structure of 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone allows it to be utilized as a building block in the synthesis of novel polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and biomedical devices .

2. Photophysical Properties
Research into the photophysical properties of spiro compounds has revealed potential applications in organic electronics and photonic devices. The ability of 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone to absorb light and emit fluorescence makes it suitable for use in sensors and light-emitting devices .

Case Studies

StudyFocusFindings
[Study on Antipsychotic Effects]Schizophrenia TreatmentDemonstrated modulation of dopaminergic pathways
[Cancer Cell Proliferation Study]Anticancer ActivityInduced apoptosis in various cancer cell lines
[Neuroprotection Research]Neurodegenerative DiseasesReduced oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Spiro[indoline-3,4'-piperidin] Derivatives
Compound Name Substitution Pattern Key Structural Differences Physicochemical Impact
1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone (OR-9912) No chloro substitution at position 5 Lack of electron-withdrawing Cl reduces polarity Lower molecular weight (MW: ~299.8 g/mol) vs. chloro analog (MW: ~334.3 g/mol)
Spiro[indoline-3,4'-piperidin]-2-one (QA-9031) Ketone at position 2 instead of ethanone at position 1 Altered hydrogen-bonding capacity Increased solubility in polar solvents
6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride Fluorine at position 6; ketone at position 2 Enhanced metabolic stability due to C-F bond Higher logP (lipophilicity) compared to chloro analog
Non-Spiro Indole/Piperidine Hybrids
  • 1-[(3S)-1-Benzylpiperidin-3-yl]ethanone: Lacks spirocyclic indoline core, reducing conformational rigidity. Exhibits simpler synthesis but lower target selectivity in receptor binding assays .
  • Sarolaner : Isoxazoline-containing spiro compound with dichloro- and trifluoromethyl groups. Broader spectrum of bioactivity due to multiple halogen substituents .

Functional Group Variations

Ethanone Derivatives
  • 1-(5-Chloro-1H-indol-3-yl)ethanone: Non-spiro indole analog with ethanone at position 3. Shows higher similarity (0.87) to the target compound but lacks piperidine fusion, leading to reduced steric hindrance .
  • 1-(3-Nitrophenyl)ethanone: Simple aromatic ethanone with nitro group. Demonstrates higher reactivity in electrophilic substitution but lacks spiro complexity .
Halogenated Analogs
  • 1-(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonylpiperidine : Pyrazole-containing analog with similar Cl substitution. Exhibits comparable logP (~2.8) but distinct pharmacokinetics due to heterocyclic core .
  • 2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone: Multi-halogenated compound with potent pro-apoptotic activity, highlighting the significance of halogen placement for bioactivity .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP Solubility (mg/mL)
1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone 334.3 2.5 <1 (predicted)
1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride 299.8 1.9 2.3 (measured)
1-(3-Nitrophenyl)ethanone 165.1 1.2 12.8

Biological Activity

1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone can be represented as follows:

  • Molecular Formula : C14H19ClN2O
  • CAS Number : 21702964

The synthesis of spiro[indoline-3,4'-piperidine] derivatives typically involves multi-component reactions, often utilizing isatin and various amines. For instance, a one-pot four-component reaction has been successfully employed to synthesize similar compounds using non-toxic catalysts like DABCO .

Pharmacological Properties

Research indicates that compounds containing the spiro[indoline] moiety exhibit diverse biological activities including:

  • Anticancer Activity : Studies have shown that spiro[indoline] derivatives can inhibit cancer cell proliferation. For example, compounds similar to 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity : The presence of the indoline structure has been linked to antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents .
  • Neuroprotective Effects : Some spiro[indoline] compounds have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of a series of spiro[indoline] derivatives. The results indicated that specific modifications in the structure enhanced cytotoxicity against breast and colon cancer cell lines. The compound 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone was highlighted for its significant activity in inhibiting cell growth and inducing apoptosis .

CompoundCancer Cell LineIC50 (µM)
1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanoneMCF-7 (Breast)10.5
1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanoneHT-29 (Colon)12.2

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of various spiro[indoline] compounds, 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising compared to standard antibiotics .

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

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